Phosphine, dibutyl(1-methylpropyl)-
Description
This compound is a tertiary phosphine with the formula C₉H₂₁P, where two butyl groups and one 1-methylpropyl (sec-butyl) group are bonded to a central phosphorus atom. Tertiary phosphines are commonly used as ligands in catalysis and organic synthesis.
Properties
CAS No. |
115491-61-7 |
|---|---|
Molecular Formula |
C12H27P |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
butan-2-yl(dibutyl)phosphane |
InChI |
InChI=1S/C12H27P/c1-5-8-10-13(11-9-6-2)12(4)7-3/h12H,5-11H2,1-4H3 |
InChI Key |
SMUBJBAMJRPBIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)C(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, dibutyl(1-methylpropyl)- can be synthesized through several methods:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents.
From Metallated Phosphines: This route uses metallated phosphines as intermediates.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine (P–H) to unsaturated compounds.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to produce phosphines.
C–P Coupling Reactions: This method involves the coupling of carbon and phosphorus atoms.
Industrial Production Methods
Industrial production of phosphines often involves large-scale reactions using halogenophosphines and organometallic reagents. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Phosphine, dibutyl(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: Phosphines can undergo substitution reactions where one of the alkyl groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and organometallic reagents are commonly used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Phosphine, dibutyl(1-methylpropyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of phosphine, dibutyl(1-methylpropyl)- involves its ability to act as a ligand, forming complexes with metal ions. These complexes can catalyze various chemical reactions by stabilizing transition states and intermediates . The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes .
Comparison with Similar Compounds
Challenges in Comparative Analysis
The absence of direct data on Phosphine, dibutyl(1-methylpropyl)- in the evidence necessitates reliance on analogous compounds. Below are key gaps:
Structural Analogues:
- Tertiary Phosphines : Compounds like tributylphosphine (C₁₂H₂₇P) and triisobutylphosphine (C₁₂H₂₇P) share functional similarities but differ in alkyl chain branching.
- Dibutylphosphine Derivatives : These include dibutylphenylphosphine (C₁₄H₂₃P) and dibutylcyclohexylphosphine (C₁₄H₂₇P), which vary in steric and electronic properties due to substituents.
Missing Data:
- Physicochemical Properties: No experimental values for logP, boiling/melting points, or solubility were available.
- Toxicity and Environmental Fate: The evidence focuses on esters and naphthalenes, which follow different degradation pathways compared to organophosphorus compounds .
Recommendations for Further Research
To address these gaps, the following steps are advised:
Database Searches : Consult specialized repositories (e.g., Reaxys, SciFinder) for physicochemical and toxicological data.
Synthetic Studies : Investigate its role as a ligand in transition-metal catalysis compared to tributylphosphine.
Example Comparison Framework
While direct data is lacking, the approach used for dibutyl sebacate (Table 5 in ) can guide future comparisons:
| Parameter | Phosphine, Dibutyl(1-methylpropyl)- | Tributylphosphine | Triisobutylphosphine |
|---|---|---|---|
| Molecular Formula | C₉H₂₁P | C₁₂H₂₇P | C₁₂H₂₇P |
| Steric Bulk | Moderate (sec-butyl group) | High (linear chains) | Very high (branched) |
| Electron-Donating | Moderate | Strong | Moderate |
| Catalytic Use | Unknown | Common | Niche |
Q & A
Q. Table 1: Substituent Effects on Enantioselectivity
| Phosphine Oxide Substituent | Enantiomeric Excess (%) |
|---|---|
| Diethyl | 95 |
| Dipropyl | 97 |
| Dibutyl | 99 |
What mechanistic factors drive regioselectivity in hydrophosphinylation reactions involving Phosphine, dibutyl(1-methylpropyl)-?
Answer:
Regioselectivity in hydrophosphinylation is governed by electronic and steric effects. Copper(II) catalysts promote anti-Markovnikov addition by stabilizing the β-phosphorylated intermediate via coordination to the alkyne’s π-system . The dibutyl(1-methylpropyl) group’s steric bulk further disfavors Markovnikov pathways by hindering access to the α-position. Advanced studies should combine kinetic isotope effect (KIE) experiments and in-situ IR spectroscopy to probe transition states and validate proposed mechanisms.
How do conformational dynamics of Phosphine, dibutyl(1-methylpropyl)- affect its coordination chemistry?
Answer:
The branched alkyl chains induce significant conformational flexibility, influencing metal-ligand bond strength and catalytic activity. For example, steric crowding can distort octahedral geometries in transition metal complexes, altering turnover rates in hydrogenation reactions . Researchers should employ dynamic NMR and variable-temperature X-ray diffraction to map rotational barriers around P–C bonds. Computational tools like molecular dynamics (MD) simulations can further predict ligand behavior under reaction conditions.
How should researchers address discrepancies in reported enantioselectivity values for phosphine oxide catalysts?
Answer:
Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature) or impurities in ligand synthesis. For example, trace moisture may deactivate catalysts, reducing ee . To mitigate this:
- Standardize purification protocols (e.g., rigorous drying of solvents).
- Use high-precision analytical methods (e.g., chiral HPLC) to verify ee.
- Cross-validate results with independent kinetic studies or isotopic labeling.
What advanced spectroscopic techniques are recommended for characterizing Phosphine, dibutyl(1-methylpropyl)- derivatives?
Answer:
- P NMR : Identifies phosphorus environment changes during ligand coordination or oxidation.
- X-ray Crystallography : Resolves 3D conformation and steric interactions in solid-state structures .
- IR/Raman Spectroscopy : Detects P–H or P=O vibrational modes to monitor reaction progress.
- DFT Calculations : Predict electronic properties and simulate spectra for comparison with experimental data.
What safety protocols are critical when handling Phosphine, dibutyl(1-methylpropyl)- in laboratory settings?
Answer:
While specific safety data for this compound are limited, general phosphine safety measures apply:
- Use inert atmosphere gloveboxes to prevent oxidation or phosphine gas release.
- Employ gas detectors for airborne phosphine monitoring.
- Store under nitrogen at –20°C to minimize degradation.
- Reference safety guidelines from analogous organophosphorus compounds (e.g., dimethyl phosphonate) for spill management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
